molecular formula C23H23ClN4O2S B2854968 3-(Tert-butyl)-6-((((5-chloro-2-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one CAS No. 1024523-19-0

3-(Tert-butyl)-6-((((5-chloro-2-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one

Cat. No.: B2854968
CAS No.: 1024523-19-0
M. Wt: 454.97
InChI Key: NSLOOZGRASBLOK-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-6-((((5-chloro-2-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one is a useful research compound. Its molecular formula is C23H23ClN4O2S and its molecular weight is 454.97. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-3-(5-chloro-2-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2S/c1-23(2,3)21-18-19(28(4)27-21)14-8-7-13(11-15(14)20(18)29)25-22(31)26-16-10-12(24)6-9-17(16)30-5/h6-11H,1-5H3,(H2,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLOOZGRASBLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=S)NC4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Basic

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substituent positions and tert-butyl group integration .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

What methodologies are recommended for assessing biological activity in target-specific assays?

Q. Basic

  • In vitro assays : Enzyme inhibition (e.g., kinase assays) using purified targets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Binding studies : Surface plasmon resonance (SPR) to quantify target affinity .

How should contradictory data regarding the compound’s biological efficacy be systematically analyzed?

Q. Advanced

  • Replication : Repeat assays under standardized conditions (pH, temperature, cell passage number) .
  • Statistical rigor : Apply ANOVA or Bayesian analysis to assess variability across studies .
  • Meta-analysis : Compare datasets from structurally analogous compounds to identify trends (e.g., substituent effects on activity) .

What experimental strategies elucidate structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Analog synthesis : Modify substituents (e.g., tert-butyl to isopropyl) and test activity .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and guide modifications .
  • Bioisosteric replacement : Replace thioxomethyl with carbonyl groups to assess tolerance .

Which purification techniques are most effective for isolating high-purity samples?

Q. Basic

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (purity >95%) .
  • Recrystallization : Ethanol/water mixtures for crystalline product isolation .
  • HPLC : Reverse-phase C18 columns for final purity validation .

How can stability studies evaluate degradation under environmental stress?

Q. Advanced

  • Forced degradation : Expose to UV light, heat (40–60°C), and acidic/basic conditions .
  • Analytical monitoring : Track degradation products via LC-MS and quantify stability using Arrhenius kinetics .

What computational approaches predict reactivity and biological interactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate protein-ligand interactions over time to assess binding stability .

How can green chemistry principles enhance synthesis sustainability?

Q. Advanced

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalyst recovery : Immobilize catalysts on magnetic nanoparticles for reuse .
  • Energy efficiency : Microwave or ultrasound-assisted synthesis to reduce energy consumption .

What are best practices for interaction studies with biological macromolecules?

Q. Advanced

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
  • Fluorescence quenching : Monitor tryptophan residue changes to infer binding constants .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes .

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